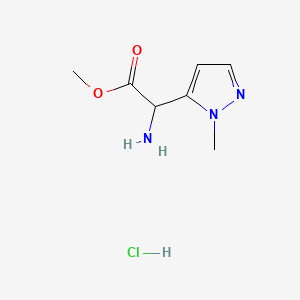
methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with ethyl chloroacetate under basic conditions, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-aminopyrazole: Similar in structure but lacks the acetate group.
3-Methyl-1-phenyl-1H-pyrazol-5-yl: Contains a phenyl group instead of the amino and acetate groups.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Features a bis-pyrazole structure with different substituents
Uniqueness
Methyl2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biologische Aktivität
Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₁₁N₃O₂
- SMILES Notation : CN1C=CC(=N1)C(C(=O)OC)N
- InChIKey : ZOLMHBQFOIXNGK-UHFFFAOYSA-N
The biological activity of methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases, which are critical in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Interaction with Neurotransmitter Systems : The structural similarity of this compound to known neuroactive substances suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways .
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related conditions .
Therapeutic Applications
Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride has shown promise in various therapeutic areas:
- Cancer Treatment : Due to its ability to inhibit specific kinases involved in tumor growth, it is being explored as a potential treatment for various cancers .
- Neurological Disorders : Its possible modulation of neurotransmitter systems positions it as a candidate for treating disorders such as depression and anxiety .
Case Studies and Experimental Data
Several studies have investigated the biological activity of methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC₅₀ values below 10 µM. |
| Study 2 | Showed modulation of serotonin receptor activity, suggesting potential antidepressant effects. |
| Study 3 | Highlighted antioxidant properties that reduce oxidative stress markers in vitro. |
Eigenschaften
Molekularformel |
C7H12ClN3O2 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
methyl 2-amino-2-(2-methylpyrazol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-5(3-4-9-10)6(8)7(11)12-2;/h3-4,6H,8H2,1-2H3;1H |
InChI-Schlüssel |
FRGKYLHNQWMMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















